
Ethyl-d5 Vanillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-d5 Vanillin is a deuterated form of ethyl vanillin, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in analytical chemistry due to its stability and distinct mass spectral properties. This compound retains the characteristic vanilla odor and flavor, making it useful in various applications, including food and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5 Vanillin typically involves the deuteration of ethyl vanillin. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and crystallization to obtain high-purity this compound suitable for analytical applications.
化学反応の分析
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl-d5 vanillic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield ethyl-d5 vanillyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ethyl-d5 vanillic acid.
Reduction: Ethyl-d5 vanillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl-d5 Vanillin is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify compounds.
Biological Studies: Employed in metabolic studies to trace the pathways and transformations of vanillin in biological systems.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.
Food and Fragrance Industry: Used to enhance the flavor and aroma profiles of products while providing a stable isotopic label for quality control.
作用機序
The mechanism of action of Ethyl-d5 Vanillin is similar to that of ethyl vanillin. It interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as the characteristic vanilla flavor and aroma. In biological systems, this compound undergoes metabolic transformations, where deuterium atoms provide a distinct mass spectral signature, allowing for precise tracking and analysis.
類似化合物との比較
Ethyl-d5 Vanillin is compared with other deuterated and non-deuterated vanillin derivatives:
Ethyl Vanillin: The non-deuterated form, commonly used as a flavoring agent.
Vanillin: The parent compound, widely used in food and fragrance industries.
Vanillyl Alcohol: A reduced form of vanillin, used in various chemical syntheses.
Vanillic Acid: An oxidized form of vanillin, used in pharmaceuticals and as a flavoring agent.
This compound is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as improved stability and traceability in mass spectrometry and NMR spectroscopy.
特性
CAS番号 |
1335401-74-5 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
171.207 |
IUPAC名 |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChIキー |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
同義語 |
3-Ethoxy-4-hydroxybenzaldehyde-d5; 2-Ethoxy-4-formylphenol-d5; 3-Ethoxy-4-hydroxybenzaldehyde-d5; 3-Ethylvanillin-d5; 4-Hydroxy-3-ethoxybenzaldehyde-d5; Arovanillon-d5; Bourbonal-d5; Ethavan-d5; Ethovan-d5; Ethylprotal-d5; NSC 1803-d5; NSC 67240-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


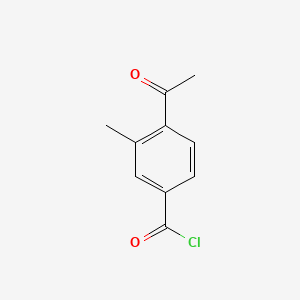
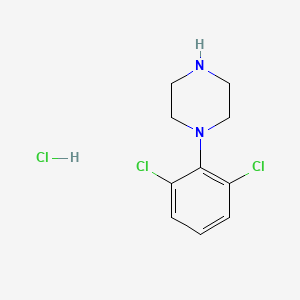
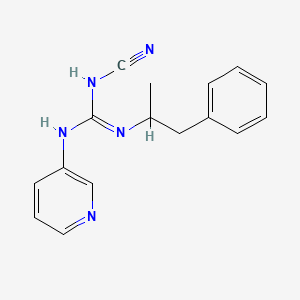

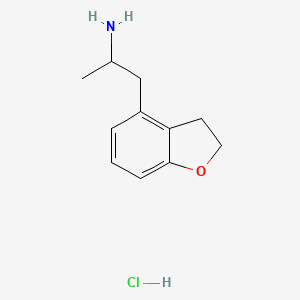
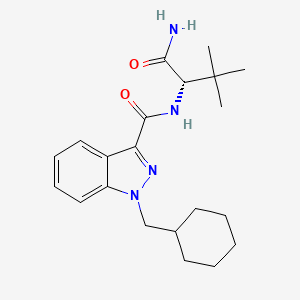
![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)
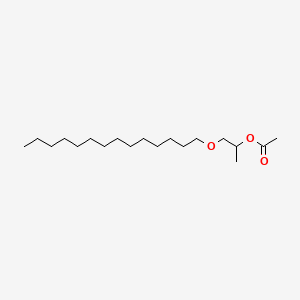
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
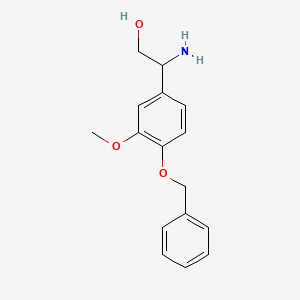
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
